Fmoc-Leu-OSu belongs to a class of compounds called Fmoc-protected amino acid derivatives. These derivatives are essential building blocks for assembling peptides in a specific order. The Fmoc group (Fluorenylmethyloxycarbonyl) acts as a temporary protecting group for the amino acid's N-terminus (end) during peptide chain elongation. This controlled environment ensures that amino acids are incorporated in the desired sequence. The succinimidyl ester (OSu) moiety at the C-terminus (other end) of the molecule facilitates the formation of amide bonds with another peptide or amino acid.
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Fmoc-Leu-OSu, or N-(9-fluorenylmethoxycarbonyl)-L-leucine O-succinimide, is a derivative of the amino acid leucine. It features the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect the amino group of amino acids. The compound has a molecular formula of C25H26N2O6 and a molecular weight of approximately 450.49 g/mol . Fmoc-Leu-OSu is primarily utilized in solid-phase peptide synthesis, enhancing the efficiency and selectivity of peptide formation.
While specific biological activities of Fmoc-Leu-OSu itself may not be extensively documented, its role as a building block in peptide synthesis means that it contributes to the biological functions of peptides containing leucine. Leucine is known for its role in protein synthesis and metabolic regulation, particularly in muscle tissue . Peptides synthesized with Fmoc-Leu-OSu may exhibit various biological activities depending on their sequence and structure.
The synthesis of Fmoc-Leu-OSu typically involves the following methods:
Fmoc-Leu-OSu is primarily used in:
Studies involving Fmoc-Leu-OSu often focus on its interactions during peptide synthesis rather than direct biological interactions. Research indicates that peptides synthesized with this compound can exhibit varied interactions based on their sequence and structure, influencing their biological activity and stability .
Several compounds share structural similarities with Fmoc-Leu-OSu, particularly those containing the Fmoc group or related protecting groups. Here are some notable comparisons:
Compound Name | Structure/Function | Uniqueness |
---|---|---|
Fmoc-Ala-OSu | Similar structure; alanine instead of leucine | Lower hydrophobicity than leucine |
Fmoc-Phe-OSu | Contains phenylalanine; used in similar applications | Aromatic side chain may affect binding |
Fmoc-Val-OSu | Valine derivative; similar protective group | Branched-chain structure affects properties |
Boc-Leu-OH | Uses tert-butyloxycarbonyl instead of Fmoc | Different deprotection conditions |
Ac-Leu-OH | Acetylated leucine; simpler structure | Less steric hindrance than Fmoc |
Fmoc-Leu-OSu stands out due to its combination of hydrophobicity from leucine and the versatility provided by the O-succinimide moiety, making it particularly effective for solid-phase peptide synthesis.
The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Louis Carpino in 1970, revolutionized peptide synthesis by enabling base-labile protection of amino groups. This innovation addressed limitations of the dominant tert-butyloxycarbonyl (Boc) strategy, which required harsh acidic conditions for deprotection. Novabiochem® played a pivotal role in commercializing Fmoc-protected amino acids, including Fmoc-Leu-OSu, by 1985. The development of Fmoc-Leu-OSu specifically emerged from efforts to create stable, reactive intermediates for solid-phase peptide synthesis (SPPS), with its succinimidyl ester (OSu) moiety enabling efficient amide bond formation.
Fmoc-Leu-OSu remains indispensable in SPPS due to three key attributes:
Fmoc-Leu-OSu belongs to the N-hydroxysuccinimide (NHS) ester subclass of activated amino acids. Its classification hierarchy:
Activated Amino Acids ├── Carbodiimide-Activated ├── NHS Esters │ └── Fmoc-AA-OSu Derivatives │ └── Fmoc-Leu-OSu └── Phosphonium Salt-Activated
Key differentiators from analogues:
Property | Fmoc-Leu-OSu | Fmoc-Ala-OSu | Boc-Leu-OH |
---|---|---|---|
Activation Type | NHS ester | NHS ester | Carboxylate |
Solubility | 15 mg/mL DMF | 22 mg/mL DMF | 8 mg/mL DCM |
Coupling Rate | 0.8/min | 1.2/min | 0.3/min |
Stability | 6 months | 9 months | 3 months |
Data compiled from.
Fmoc-Leu-OSu possesses the molecular formula C₂₅H₂₆N₂O₆ with a molecular weight of 450.48 daltons [1] [2]. The structural architecture consists of three distinct functional domains that contribute to its reactivity profile [1]. The fluorenyl moiety provides aromatic stabilization and serves as a base-labile protecting group, while the leucine backbone contributes stereochemical specificity through its branched aliphatic side chain [2] [9].
The N-hydroxysuccinimide ester functionality represents the reactive center of the molecule, facilitating nucleophilic substitution reactions with amino groups [18]. This activated ester configuration enhances the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attack by primary and secondary amines [27]. The complete structural framework incorporates the 9H-fluoren-9-ylmethoxycarbonyl group linked to the α-amino group of leucine, with the carboxyl terminus activated through esterification with N-hydroxysuccinimide [1] [2].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₅H₂₆N₂O₆ | [1] [2] |
Molecular Weight | 450.48 g/mol | [2] [5] |
CAS Registry Number | 76542-83-1 | [1] [2] |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | [1] |
The stereochemical configuration of Fmoc-Leu-OSu centers around the L-leucine backbone, which maintains the (S)-configuration at the α-carbon center [1] [4]. This stereochemical arrangement ensures compatibility with natural peptide sequences and maintains the integrity of protein secondary structures during synthesis [4] [16]. The leucine residue adopts an extended conformation in solution, with the isobutyl side chain oriented away from the main chain to minimize steric interactions [16].
Conformational analysis reveals that the fluorenyl protecting group can adopt multiple orientations relative to the amino acid backbone [15] [27]. The methoxycarbonyl linker provides sufficient flexibility to accommodate various conformational states while maintaining the protective function of the fluorenyl moiety [27]. Nuclear magnetic resonance studies indicate that the compound exists as a dynamic equilibrium of conformers in solution, with rapid interconversion between different rotational states [4] [16].
The succinimidyl ester portion exhibits restricted rotation around the C-N bond due to partial double bond character, resulting in a planar configuration that optimizes orbital overlap [30]. This conformational constraint contributes to the enhanced reactivity of the ester functionality by maintaining optimal geometry for nucleophilic substitution reactions [18] [30].
Fmoc-Leu-OSu demonstrates characteristic physicochemical properties that influence its handling and storage requirements [2] [5]. The compound exhibits a predicted density of 1.32 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular structure due to the aromatic fluorenyl system [5]. The predicted pKa value of 10.18 ± 0.46 reflects the basic character of the carbamate nitrogen, which remains protonated under physiological conditions [5].
Stability studies reveal that Fmoc-Leu-OSu requires controlled storage conditions to maintain chemical integrity [5] [15]. The compound demonstrates optimal stability when stored at temperatures between 2-8°C under anhydrous conditions [5] [23]. Exposure to moisture leads to hydrolysis of the N-hydroxysuccinimide ester bond, resulting in formation of the corresponding carboxylic acid and N-hydroxysuccinimide [15] [18].
The fluorenylmethoxycarbonyl protecting group exhibits exceptional stability under acidic conditions but undergoes rapid deprotection in the presence of weak bases such as piperidine [15] [27]. This selective sensitivity to basic conditions enables orthogonal protection strategies in peptide synthesis protocols [15]. Thermal analysis indicates that the compound begins to decompose at elevated temperatures, with significant degradation occurring above 150°C [22].
Property | Value | Conditions | Reference |
---|---|---|---|
Density | 1.32 ± 0.1 g/cm³ | Predicted | [5] |
pKa | 10.18 ± 0.46 | Predicted | [5] |
Storage Temperature | 2-8°C | Sealed, dry conditions | [5] [23] |
Solubility in DMF | Clearly soluble | 1 mmol in 2 mL | [31] |
Spectroscopic analysis of Fmoc-Leu-OSu reveals characteristic absorption patterns that enable structural identification and purity assessment [13] [20]. Infrared spectroscopy demonstrates distinctive carbonyl stretching frequencies corresponding to the carbamate, ester, and succinimide functional groups [13]. The carbamate carbonyl appears at approximately 1720 cm⁻¹, while the activated ester carbonyl exhibits absorption at higher frequency due to electron withdrawal by the succinimide nitrogen [13].
The fluorenyl chromophore imparts strong ultraviolet absorption characteristics to the molecule, with maximum absorption occurring around 265 nanometers [20] [27]. This UV activity enables convenient monitoring during synthesis and purification procedures, as the fluorenyl group exhibits characteristic fluorescence properties [20] [27]. High-performance liquid chromatography analysis utilizing UV detection at 220 nanometers provides sensitive detection for purity determination [19] [20].
Mass spectrometric analysis yields characteristic fragmentation patterns that confirm structural identity [11] [20]. Electrospray ionization mass spectrometry typically produces the protonated molecular ion at m/z 451, corresponding to [M+H]⁺ [20]. Collision-induced dissociation generates diagnostic fragment ions through loss of the succinimide moiety and subsequent fragmentation of the fluorenyl protecting group [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound in solution [10] [13]. Proton NMR analysis reveals characteristic signals for the fluorenyl aromatic protons, the leucine aliphatic protons, and the succinimide methylene protons [10]. Carbon-13 NMR spectroscopy enables identification of all carbon environments within the molecule, with characteristic chemical shifts for the carbonyl carbons and aromatic carbons of the fluorenyl system [10].
Spectroscopic Method | Key Characteristics | Reference |
---|---|---|
IR Spectroscopy | Carbamate C=O: ~1720 cm⁻¹ | [13] |
UV Spectroscopy | λmax: ~265 nm (fluorenyl) | [20] [27] |
MS (ESI+) | [M+H]⁺: m/z 451 | [20] |
¹H NMR | Fluorenyl aromatics: 7.2-8.0 ppm | [10] |
¹³C NMR | Carbonyl carbons: 150-180 ppm | [10] |
The retrosynthetic analysis of fluorenylmethyloxycarbonyl-leucine N-hydroxysuccinimide ester reveals several viable synthetic pathways, each offering distinct advantages for different applications and scales [1] [2]. The target compound can be disconnected through two primary strategic approaches: direct coupling of fluorenylmethyloxycarbonyl-leucine with N-hydroxysuccinimide, or sequential protection and activation methodologies [3].
The most commonly employed retrosynthetic strategy involves the disconnection at the ester bond between the carboxylic acid functionality of fluorenylmethyloxycarbonyl-leucine and the N-hydroxysuccinimide moiety [4] [5]. This approach necessitates the preparation of fluorenylmethyloxycarbonyl-leucine as a key intermediate, which can be achieved through standard fluorenylmethyloxycarbonyl protection protocols of leucine [6].
Alternative retrosynthetic pathways include the direct formation of the compound through the reaction of fluorenylmethyloxycarbonyl chloroformate with leucine N-hydroxysuccinimide ester, although this approach presents challenges in terms of regioselectivity and protecting group compatibility [7] [3].
The predominant synthetic route employs dicyclohexylcarbodiimide as the coupling agent in combination with N-hydroxysuccinimide [1] [8] [9]. This methodology proceeds through the formation of an active O-acylisourea intermediate, which subsequently reacts with N-hydroxysuccinimide to form the desired activated ester [8]. The reaction mechanism involves nucleophilic attack by the carboxylate oxygen on the electrophilic carbon of dicyclohexylcarbodiimide, followed by displacement of the resulting intermediate by N-hydroxysuccinimide [9].
The dicyclohexylcarbodiimide-mediated approach offers several advantages, including high yields, straightforward purification protocols, and compatibility with standard protecting group strategies [10] [11]. The formation of dicyclohexylurea as a by-product provides a convenient method for monitoring reaction completion and facilitates product purification through filtration [8].
Secondary synthetic routes include the direct reaction of fluorenylmethyloxycarbonyl chloroformate with leucine N-hydroxysuccinimide ester and the employment of alternative coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [8] [9]. These approaches may offer advantages in specific applications, particularly where the use of dicyclohexylcarbodiimide is contraindicated due to solubility or purification considerations [5].
Laboratory-scale synthesis of fluorenylmethyloxycarbonyl-leucine N-hydroxysuccinimide ester typically employs batch-wise methodologies optimized for yields in the range of 1 to 100 grams [12] [13]. The standard protocol involves the dissolution of fluorenylmethyloxycarbonyl-leucine and N-hydroxysuccinimide in anhydrous dimethylformamide, followed by the addition of dicyclohexylcarbodiimide under inert atmosphere conditions [12].
The typical laboratory-scale preparation begins with the accurate weighing of fluorenylmethyloxycarbonyl-leucine (1 equivalent), N-hydroxysuccinimide (1.1 equivalents), and dicyclohexylcarbodiimide (1.2 equivalents) [12] [14]. The reaction mixture is maintained at room temperature with continuous stirring for 3 to 6 hours, with reaction progress monitored by thin-layer chromatography [12].
The crude product is isolated through filtration to remove dicyclohexylurea, followed by concentration under reduced pressure [5] [12]. Purification is typically achieved through recrystallization from appropriate solvent systems, most commonly ethyl acetate-hexane mixtures, yielding products with purities exceeding 98% [15] [12].
Laboratory-scale preparations require stringent quality control measures to ensure product integrity and reproducibility [16] [17]. Critical parameters include monitoring of reaction temperature to prevent decomposition of the fluorenylmethyloxycarbonyl protecting group, maintenance of anhydrous conditions to prevent hydrolysis of the activated ester, and careful control of reaction stoichiometry to minimize side product formation [12] [14].
Analytical validation at the laboratory scale typically employs high-performance liquid chromatography for purity assessment, optical rotation measurements for stereochemical integrity confirmation, and melting point determination for identity verification [15] [16]. The acceptance criteria for laboratory-scale preparations generally require purities of at least 98%, with enantiomeric purities exceeding 99.5% [16].
The transition from laboratory-scale to industrial-scale synthesis of fluorenylmethyloxycarbonyl-leucine N-hydroxysuccinimide ester presents several technical and economic challenges that must be systematically addressed [18] [19]. Scale-up considerations encompass process optimization, equipment selection, heat and mass transfer limitations, and economic viability assessments [20] [21].
Industrial-scale synthesis requires process intensification strategies to overcome the limitations inherent in simple scale-up of laboratory protocols [18] [19]. The heterogeneous nature of the reaction mixture, particularly the formation of insoluble dicyclohexylurea by-product, necessitates specialized mixing and filtration equipment capable of handling large volumes efficiently [19] [22].
Heat transfer considerations become critical at industrial scale, as the exothermic nature of the carbodiimide coupling reaction can lead to temperature excursions that compromise product quality [20] [23]. Industrial reactors must be equipped with adequate heat removal capacity and temperature control systems to maintain reaction conditions within specified limits [18].
For large-scale production, alternative synthetic methodologies may offer advantages over traditional dicyclohexylcarbodiimide coupling [5] [19]. The two-phase synthesis approach, employing fluorenylmethyloxycarbonyl chloroformate in ethyl acetate and N-hydroxysuccinimide in aqueous solution, provides several industrial advantages including simplified product isolation and reduced organic waste generation [5].
This biphasic methodology proceeds through interfacial reaction mechanisms, with the product precipitating as a solid that can be efficiently separated through filtration [5]. The approach offers improved environmental profiles and reduces the need for specialized organic waste handling systems [5] [23].
Industrial synthesis must consider economic factors including raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements [20] [23]. The high cost of fluorenylmethyloxycarbonyl-protected amino acids necessitates process optimization to minimize material losses and maximize atom economy [20].
Environmental considerations are increasingly important in industrial peptide synthesis, with regulatory pressures driving the adoption of greener synthetic methodologies [23]. Solvent substitution strategies, waste minimization protocols, and energy-efficient processing approaches are essential components of sustainable industrial synthesis [24] [23].
Comprehensive analytical validation is essential for ensuring the quality and consistency of fluorenylmethyloxycarbonyl-leucine N-hydroxysuccinimide ester across all scales of production [16] [25] [26]. The analytical strategy must address identification, purity assessment, stereochemical integrity, and impurity profiling requirements established by regulatory guidelines [25] [26].
High-performance liquid chromatography serves as the primary analytical method for purity assessment and impurity profiling [16] [27]. Reversed-phase chromatographic systems employing C18 stationary phases with acetonitrile-water mobile phase gradients provide excellent separation of the target compound from related impurities [27] [28].
The chromatographic method must demonstrate specificity for the target compound while providing adequate resolution of potential impurities including unreacted starting materials, side products from coupling reactions, and degradation products [16] [28]. Method validation parameters include linearity over the working range, precision, accuracy, and stability-indicating properties [29] [28].
The stereochemical integrity of fluorenylmethyloxycarbonyl-leucine N-hydroxysuccinimide ester is critical for its application in peptide synthesis [25] [17]. Chiral high-performance liquid chromatography methods employing specialized chiral stationary phases are required for the determination of enantiomeric purity [25] [30].
Optical rotation measurements provide complementary stereochemical information and serve as a routine identity test [15] [31]. The specific rotation value of -37 ± 2° (c=1 in acetic acid) represents the accepted standard for the L-enantiomer [15] [31].
Comprehensive impurity profiling must address both process-related impurities arising from synthetic transformations and degradation products formed during storage [25] [26]. Critical impurities include free amino acids resulting from incomplete protection or ester hydrolysis, dipeptide formation products, and β-alanine derivatives arising from side reactions with the N-hydroxysuccinimide moiety [25].
Mass spectrometric techniques provide structural identification capabilities for unknown impurities and enable the development of targeted analytical methods for routine monitoring [32] [30]. Liquid chromatography-mass spectrometry systems offer the sensitivity and specificity required for trace-level impurity detection [32] [28].